

An In-Depth Technical Guide to 1-(Chloromethoxy)butane (Butoxymethyl Chloride)

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Compound of Interest

Compound Name: 1-(chloromethoxy)butane

CAS No.: 2351-69-1

Cat. No.: B1589387

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **1-(chloromethoxy)butane** (also known as chloromethyl butyl ether or butoxymethyl chloride), a reactive α -chloroether with significant utility in organic synthesis. This document delves into its chemical and physical properties, provides detailed safety and handling protocols, outlines representative synthetic and purification procedures, and explores its reactivity and applications, particularly as a versatile reagent for the introduction of the butoxymethyl (BOM) protecting group. The information herein is intended to equip researchers and drug development professionals with the critical knowledge required for the safe and effective use of this compound in a laboratory setting.

Introduction and Chemical Identity

1-(Chloromethoxy)butane is an aliphatic α -chloroether, a class of compounds characterized by a chlorine atom and an alkoxy group attached to the same carbon atom. This structural feature renders the molecule highly reactive and susceptible to nucleophilic substitution, making it a valuable electrophile in organic synthesis. Its primary role in modern chemistry is as an alkylating agent and as a precursor for the introduction of the butoxymethyl (BOM) protecting group for alcohols. Furthermore, it serves as a key intermediate in the industrial synthesis of certain agrochemicals, most notably the herbicide Butachlor.[1]

Key Identifiers:

- Chemical Name: **1-(chloromethoxy)butane**
- Synonyms: Chloromethyl butyl ether, Butoxymethyl chloride, Butyl chloromethyl ether[2]
- CAS Number: 2351-69-1[2]
- Molecular Formula: $C_5H_{11}ClO$ [2]
- Molecular Weight: 122.59 g/mol [2]
- Chemical Structure:

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of **1-(chloromethoxy)butane** is essential for its proper handling, characterization, and use in reactions.

Physical Properties

The table below summarizes the key physical properties of **1-(chloromethoxy)butane**.

Property	Value	Source(s)
Physical Form	Colorless to light yellow liquid	
Boiling Point	121 °C	[3]
Flash Point	39 °C	[3]
Density	0.951 g/cm ³	[3]
Refractive Index	1.4141 - 1.4208	[3]
Purity (Typical)	≥95%	

Solubility

While quantitative solubility data for **1-(chloromethoxy)butane** is not readily available in the literature, its solubility profile can be inferred from its structure and the general behavior of ethers and alkyl halides.[4][5][6]

Solvent Class	Solubility	Rationale
Water	Low to negligible	The hydrophobic butyl chain dominates the molecule's properties. It will likely react/decompose upon contact with water.
Polar Aprotic Solvents	High	Miscible with solvents like diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, and acetone.
Nonpolar Solvents	High	Soluble in hydrocarbons such as hexanes, heptane, and toluene.
Alcohols	Soluble, but reactive	While soluble in alcohols like ethanol and methanol, it will react to form the corresponding acetal.

Spectroscopic Data (Predicted)

As of the time of this writing, experimental spectroscopic data for **1-(chloromethoxy)butane** are not widely available in public databases. The following tables provide predicted spectral characteristics based on its chemical structure and data from analogous compounds such as 1-chlorobutane and other α -chloroethers. Researchers should use this information as a guide and confirm the identity of their material using their own analytical data.

2.3.1. ^1H NMR Spectroscopy (Predicted)

Solvent: CDCl_3 , Reference: TMS (0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~5.5 - 5.7	Singlet (s)	2H	-O-CH ₂ -Cl	The protons on the carbon bearing both an oxygen and a chlorine are highly deshielded.
~3.6 - 3.8	Triplet (t)	2H	-CH ₂ -O-CH ₂ -Cl	Protons on the carbon adjacent to the ether oxygen are deshielded.
~1.5 - 1.7	Sextet	2H	-CH ₂ -CH ₂ -CH ₂ -O-	Methylene group protons in the middle of the butyl chain.
~1.3 - 1.5	Sextet	2H	-CH ₃ -CH ₂ -CH ₂ -	Methylene group protons adjacent to the terminal methyl group.
~0.9 - 1.0	Triplet (t)	3H	CH ₃ -CH ₂ -	Terminal methyl group protons.

2.3.2. ¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ , ppm)	Assignment	Rationale
~80 - 85	-O-CH ₂ -Cl	The carbon atom bonded to both oxygen and chlorine is significantly downfield.
~68 - 72	-CH ₂ -O-CH ₂ -Cl	The carbon atom adjacent to the ether oxygen.
~30 - 33	-CH ₂ -CH ₂ -CH ₂ -O-	Methylene carbon in the butyl chain.
~18 - 20	-CH ₃ -CH ₂ -CH ₂ -	Methylene carbon adjacent to the terminal methyl group.
~13 - 15	CH ₃ -CH ₂ -	Terminal methyl carbon.

2.3.3. Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2850 - 3000	Strong	C-H stretching (alkyl)
1450 - 1470	Medium	C-H bending (methylene)
1380 - 1390	Medium	C-H bending (methyl)
1050 - 1150	Strong	C-O stretching (ether)
650 - 800	Strong	C-Cl stretching

2.3.4. Mass Spectrometry (Predicted)

m/z	Interpretation
122/124	Molecular ion peak (M^+) with characteristic ~3:1 isotopic pattern for one chlorine atom.
73	$[M - CH_2Cl]^+$, loss of the chloromethyl radical.
57	$[C_4H_9]^+$, butyl cation fragment.
49/51	$[CH_2Cl]^+$, chloromethyl cation fragment.

Safety, Handling, and Storage

1-(Chloromethoxy)butane is a hazardous chemical that requires strict safety protocols. Its reactivity and potential toxicity necessitate careful handling to minimize exposure.

Hazard Identification

Based on GHS classifications for this compound and its analogues, the primary hazards are:[\[2\]](#)
[\[7\]](#)[\[8\]](#)

- **Flammability:** It is a flammable liquid with a relatively low flash point.
- **Acute Toxicity:** Harmful if swallowed or in contact with skin. It is expected to be fatal if inhaled, similar to other volatile α -chloroethers.
- **Corrosivity/Irritation:** Causes severe skin irritation and serious eye damage. Vapors are highly irritating to the respiratory tract.
- **Carcinogenicity:** Crucially, α -chloroethers as a class are considered potential human carcinogens. The related compound, chloromethyl methyl ether, is a known human carcinogen.[\[7\]](#) It is prudent to handle **1-(chloromethoxy)butane** as a suspected carcinogen.

Personal Protective Equipment (PPE)

- **Hand Protection:** Wear chemically resistant gloves (e.g., nitrile, neoprene).
- **Eye Protection:** Use chemical safety goggles and a face shield.

- **Skin and Body Protection:** A flame-retardant lab coat and appropriate footwear are mandatory. For larger quantities or in case of potential splashes, a chemical-resistant apron is recommended.
- **Respiratory Protection:** All manipulations must be performed in a certified chemical fume hood. For situations with a risk of exposure outside of a fume hood (e.g., large spills), a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary.

Handling and Storage

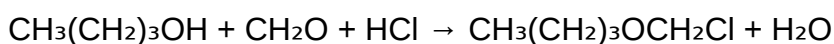
- **Ventilation:** Work exclusively in a well-ventilated chemical fume hood.
- **Inert Atmosphere:** While not always necessary for immediate use, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
- **Ignition Sources:** Keep away from heat, sparks, open flames, and other ignition sources.
- **Incompatible Materials:** Avoid contact with water, strong oxidizing agents, strong acids, and strong bases.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals. Recommended storage temperature is often -20°C to prolong shelf life.

Synthesis and Purification

Representative Synthesis Protocol

While a specific published procedure for **1-(chloromethoxy)butane** is not readily available, a reliable synthesis can be adapted from well-established methods for preparing analogous α -chloroethers.^{[9][10][11][12][13][14]} The following protocol is a representative example based on the reaction of an alcohol with formaldehyde (or a formaldehyde equivalent) and hydrogen chloride.

Reaction Scheme:



Materials:

- n-Butanol
- Paraformaldehyde
- Anhydrous Calcium Chloride
- Hydrogen Chloride (gas)
- Round-bottom flask with a gas inlet tube and an outlet to a bubbler/scrubber
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, combine n-butanol and an equimolar amount of paraformaldehyde.
- Cool the flask in an ice bath.
- Slowly bubble dry hydrogen chloride gas through the stirred mixture. The reaction is exothermic and should be maintained at a low temperature.
- Continue the addition of HCl until the mixture is saturated and two layers form.
- Discontinue the gas flow and separate the organic layer.
- Wash the organic layer with a small amount of ice-cold saturated sodium bicarbonate solution, followed by ice-cold brine.
- Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
- Filter to remove the drying agent. The resulting liquid is crude **1-(chloromethoxy)butane**.

Causality and Experimental Choices:

- Paraformaldehyde: Serves as an anhydrous source of formaldehyde, which is crucial to avoid unwanted side reactions with water.
- Hydrogen Chloride Gas: Provides both the chloride source and the acidic catalyst needed for the reaction. Using anhydrous HCl gas minimizes the presence of water, which could hydrolyze the product.
- Low Temperature: The reaction is exothermic, and low temperatures help to control the reaction rate and minimize the formation of byproducts, including the highly carcinogenic bis(chloromethyl)ether.

Purification

Crude **1-(chloromethoxy)butane** can be purified by fractional distillation under reduced pressure.^{[9][15]}

- Caution: Distillation should be performed with extreme care in a chemical fume hood due to the compound's toxicity and potential for peroxide formation.
- It is often recommended to use freshly prepared or freshly distilled α -chloroethers, as they can degrade upon storage.^[15]

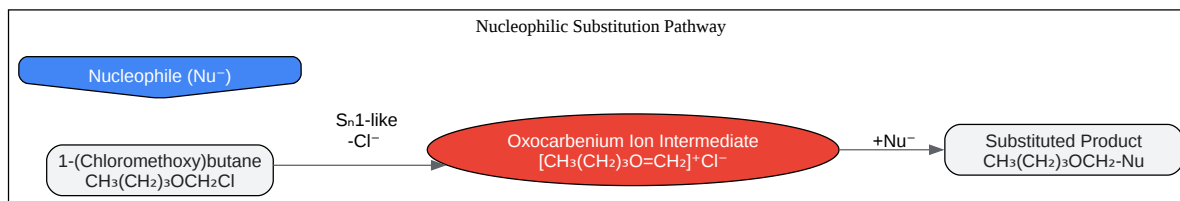
Reactivity and Synthetic Applications

The synthetic utility of **1-(chloromethoxy)butane** stems from the high reactivity of the C-Cl bond, which is activated by the adjacent ether oxygen.

Reaction Mechanism: Nucleophilic Substitution

1-(Chloromethoxy)butane readily undergoes nucleophilic substitution reactions. The mechanism can have both S_N1 and S_N2 character, depending on the nucleophile and reaction conditions. The adjacent oxygen atom can stabilize a developing positive charge on the carbon through resonance, favoring an S_N1 -like pathway via an oxocarbenium ion intermediate.

Reaction Pathway Diagram:



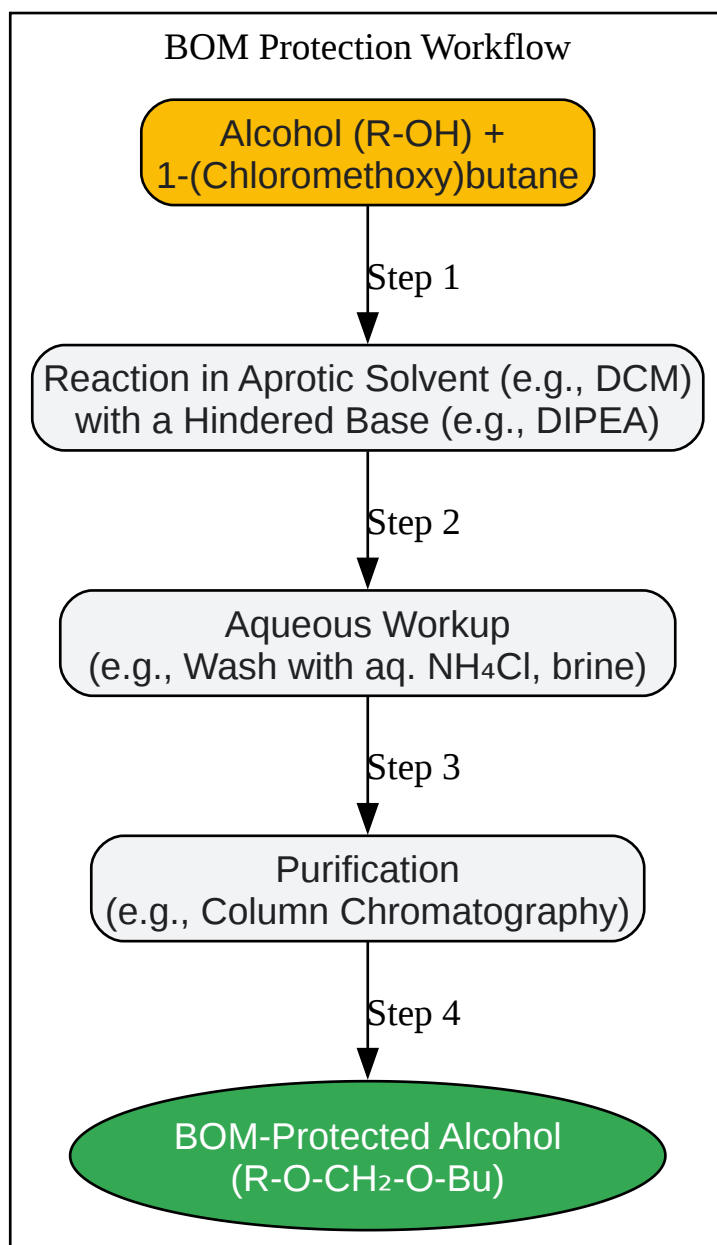
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Caption: S_n1-like pathway for nucleophilic substitution of **1-(chloromethoxy)butane**.

Application: Protection of Alcohols

A primary application of **1-(chloromethoxy)butane** is the protection of hydroxyl groups as butoxymethyl (BOM) ethers. The BOM group is stable to a variety of reaction conditions but can be removed under specific acidic conditions.

Experimental Workflow: Alcohol Protection



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Caption: General workflow for the protection of an alcohol using **1-(chloromethoxy)butane**.

Representative Protocol for BOM Protection:

- Dissolve the alcohol substrate in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Add a hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the solution.
- Cool the mixture in an ice bath.
- Slowly add a solution of **1-(chloromethoxy)butane** in the same solvent.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting BOM ether by column chromatography.

Conclusion

1-(Chloromethoxy)butane is a potent and versatile reagent for the synthetic organic chemist. Its high reactivity, while demanding careful handling and strict adherence to safety protocols, allows for efficient chemical transformations, most notably the protection of alcohols. This guide has provided a foundational understanding of its properties, synthesis, and applications, aiming to empower researchers to utilize this compound safely and effectively in their synthetic endeavors.

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